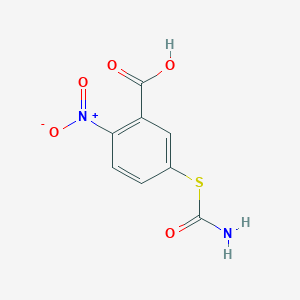
2-Nitro-5-carbamylthiobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-carbamylthiobenzoic acid (NTCB) is a sulfhydryl-specific reagent that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. NTCB is commonly used to modify proteins and peptides for biochemical and biophysical studies.
Mecanismo De Acción
2-Nitro-5-carbamylthiobenzoic acid is a sulfhydryl-specific reagent that reacts with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the 2-Nitro-5-carbamylthiobenzoic acid molecule and the cysteine residue. This modification can alter the protein's structure and function, allowing researchers to study its properties in more detail.
Efectos Bioquímicos Y Fisiológicos
The modification of cysteine residues by 2-Nitro-5-carbamylthiobenzoic acid can have a variety of biochemical and physiological effects. In some cases, it can lead to the activation or inhibition of enzymatic activity. In other cases, it can alter protein-protein interactions or affect protein stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Nitro-5-carbamylthiobenzoic acid in lab experiments is its specificity for sulfhydryl groups. This allows researchers to selectively modify specific cysteine residues in proteins. However, 2-Nitro-5-carbamylthiobenzoic acid can also be toxic to cells and can lead to non-specific modifications if not used carefully.
Direcciones Futuras
There are several future directions for research involving 2-Nitro-5-carbamylthiobenzoic acid. One area of interest is the development of new protein modification techniques using 2-Nitro-5-carbamylthiobenzoic acid and other sulfhydryl-specific reagents. Another area of interest is the use of 2-Nitro-5-carbamylthiobenzoic acid-modified proteins in drug discovery and development. Additionally, there is potential for the use of 2-Nitro-5-carbamylthiobenzoic acid in the development of new diagnostic tests for diseases.
Métodos De Síntesis
2-Nitro-5-carbamylthiobenzoic acid can be synthesized by the reaction of 2-nitro-5-chlorobenzoic acid with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Nitro-5-carbamylthiobenzoic acid is a versatile reagent that is used in a variety of scientific research applications. It is commonly used to study protein structure and function, as well as protein-protein interactions. 2-Nitro-5-carbamylthiobenzoic acid can also be used to modify peptides and proteins for use in immunoassays and other diagnostic tests.
Propiedades
Número CAS |
137091-49-7 |
|---|---|
Nombre del producto |
2-Nitro-5-carbamylthiobenzoic acid |
Fórmula molecular |
C8H6N2O4S |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
5-carbamoylsulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |
Clave InChI |
FOXGLOGBTKVYIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Sinónimos |
2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)




![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)



